molecular formula C12H11NO2 B1272509 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 73799-63-0

3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B1272509
CAS RN: 73799-63-0
M. Wt: 201.22 g/mol
InChI Key: JEISWFNRNZRSHM-UHFFFAOYSA-N
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Patent
US09169259B2

Procedure details

Benzylamine (2.5 mL, 22.3 mmol) was added drop wise to ice cooled 3-aza-bicyclo[3.1.0]hexane-2,4-dione (2.5 g, 22.3 mmol) then the mixture was heated to 170° C. with stirring for 1.5 h. After cooling to room temperature, the resulting mixture was crystallized from isopropanol to give 3-benzyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione (3.72 g, 83%) as a white solid. LC-MS: [M+H]+, 202.1, tR=1.478 min.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:9]12[CH2:14][CH:13]1[C:12](=[O:15])N[C:10]2=[O:16]>>[CH2:1]([N:8]1[C:12](=[O:15])[CH:13]2[CH:9]([CH2:14]2)[C:10]1=[O:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C12C(NC(C2C1)=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
with stirring for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the resulting mixture was crystallized from isopropanol

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C2CC2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.72 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.